3-Anilinoacrolein anil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84845. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

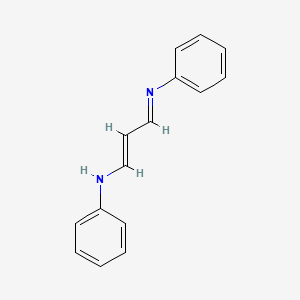

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-phenyliminoprop-1-enyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-13,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYNTCNECVPHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892074 | |

| Record name | N-(3-Anilino-2-propenylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4485-89-6 | |

| Record name | N-(3-Anilino-2-propenylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 3 Anilinoacrolein Anil As a Versatile Organic Intermediate

The utility of 3-anilinoacrolein anil lies in its role as a versatile building block in the synthesis of more complex molecules. lookchem.com Its conjugated backbone and reactive imine functionalities make it a key intermediate in several important chemical transformations.

One of the most prominent applications of this compound is in the synthesis of cyanine (B1664457) dyes. nih.govnih.gov These dyes are characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic rings. This compound serves as a three-carbon chain synthon, condensing with various indoleninium or benzindolinium derivatives to produce pentamethine cyanine dyes. nih.govnih.govacs.org These dyes have found widespread use as fluorescent labels and probes in biological imaging and sensing applications due to their bright fluorescence and tunable optical properties. nih.govacs.org The synthesis often involves reacting the anil with the appropriate heterocyclic precursor in a solvent like acetic anhydride (B1165640). nih.govgoogle.com

Beyond dye synthesis, this compound is a valuable reagent in the preparation of various organic compounds, contributing to the formation of complex molecular architectures. lookchem.com It is employed in the production of specialty chemicals tailored for industries such as agriculture and coatings. lookchem.com Furthermore, it serves as an intermediate in the manufacturing of certain pharmaceuticals, highlighting its importance in medicinal chemistry. lookchem.com

Conceptual Frameworks in Imine and Conjugated System Chemistry Pertinent to 3 Anilinoacrolein Anil

Established Laboratory Synthesis Routes

The synthesis of this compound and its derivatives predominantly relies on condensation reactions. These methods are well-documented and provide reliable access to the target compound.

Condensation Reactions Utilizing Aromatic Amines and Carbonyl Precursors

The most common approach for synthesizing this compound involves the reaction of an aromatic amine, specifically aniline, with a suitable three-carbon carbonyl precursor. Due to the instability of malondialdehyde itself, which tends to self-condense, its protected forms or synthetic equivalents are typically employed. google.com

One established precursor is a malonaldehyde diacetal, such as malonaldehyde bis(dimethyl acetal) or 1,1,3,3-tetraethoxypropane (B54473). google.comdtic.mil The reaction proceeds by mixing the diacetal with a primary aromatic amine, like aniline, in the presence of a strong acid. google.com This method has been successfully used to obtain good yields of the corresponding dianil. google.com

Another documented precursor is propargyl aldehyde (propynal). dtic.mil Heating this aldehyde with aniline hydrochloride is reported to yield this compound. dtic.mil

Specific Reaction Conditions and Catalytic Considerations for Enhanced Yields

The synthesis of malondialdehyde dianils is effectively catalyzed by strong mineral acids, such as hydrochloric acid (HCl), sulfuric acid, or phosphoric acid. google.com The reaction is typically carried out in an aqueous acidic medium. google.com The primary aromatic amine is often used in the form of its salt with the strong acid, or the reaction is conducted in the presence of a slight excess of the acid. google.com

A general procedure involves gently warming a mixture of the malonaldehyde diacetal and dilute acid until a single liquid phase is achieved. google.com Subsequently, an aqueous solution containing two molar equivalents of the primary aromatic amine salt is added slowly with stirring. google.com This process often results in the rapid formation of a thick, orange-red precipitate of the dianil salt, such as the hydrochloride or perchlorate (B79767) salt. google.com

For instance, one specific method involves reacting 1,1,3,3-tetraethoxypropane with aniline in 3N HCl. The solution is stirred and heated to approximately 60°C for one hour, leading to the precipitation of the hydrochloride salt of β-anilinoacrolein anil. dtic.mil This procedure has been reported to yield a pure product of around 70%. dtic.mil

The following table summarizes representative reaction conditions for the synthesis of this compound hydrochloride:

| Carbonyl Precursor | Amine | Catalyst/Solvent | Temperature | Time | Yield | Reference |

| Methyl triethyl malonaldehyde diacetal | Aniline | Dilute Hydrochloric Acid | Gentle Heating | Not specified | 68% | google.com |

| 1,1,3,3-Tetraethoxypropane | Aniline | 3N Hydrochloric Acid | ~60°C | 1 hour | ~70% | dtic.mil |

Alternative Synthetic Strategies and Recent Advancements

While the condensation of aniline with malondialdehyde precursors is the most established route, variations in the starting materials and reaction conditions offer alternative strategies. For example, the use of malondialdehyde dianil perchlorate in reactions with other amines, such as cis-cyclopropanediamine, demonstrates the versatility of these intermediates in synthesizing more complex macrocyclic structures.

The direct use of propargyl aldehyde with aniline hydrochloride represents an alternative carbonyl source, though propargyl aldehyde itself is not as commercially available as the acetal (B89532) precursors. dtic.mil

Recent applications highlight the use of this compound as a key building block in the synthesis of advanced materials. It is used in the preparation of pentamethine dyes, which are valuable as fluorescent probes and contrast agents. acs.org In these syntheses, this compound is reacted with indolenine derivatives in acetic acid, followed by further reaction steps to yield the final dye molecules. acs.orggoogle.com These modern applications underscore the continued importance of reliable synthetic access to this compound.

Purification Techniques and Purity Assessment Methods for Research Applications

The crude product obtained from the synthesis is typically the hydrochloride salt of this compound, which appears as an orange-red or reddish-brown precipitate. google.comdtic.mil Purification is crucial to remove unreacted starting materials and by-products.

A common purification technique is recrystallization. For example, the hydrochloride salt can be recrystallized from methanol (B129727) to remove unreacted aniline. dtic.mil Washing the filtered precipitate is another important step. A mixture of alcohol and dilute aqueous acid is recommended for washing the dianil hydrochloride to remove impurities. google.com The free base can be obtained by treating a solution of the hydrochloride salt with an excess of an alkaline agent, such as an alkali metal hydroxide (B78521) or carbonate. google.com

The purity of the final product is assessed using several standard analytical methods.

Melting Point (M.P.) Determination: The melting point is a quick and common method to assess purity. The reported melting point for the hydrochloride salt is in the range of 198-214°C, while the free base melts at 111-113°C. lookchem.comgoogle.comdtic.mil

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which can be compared to the theoretical values calculated from the molecular formula. dtic.mil

Spectroscopic Methods: For more rigorous purity confirmation, especially in the context of synthesizing derivatives like cyanine dyes, advanced spectroscopic techniques are employed. These include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.org

Chromatographic Methods: Analytical High-Performance Liquid Chromatography (HPLC) is used to confirm the purity of dyes synthesized from this compound, often showing a single peak for a pure compound. acs.org

The following table summarizes the physical and analytical data for this compound and its hydrochloride salt:

| Compound | Form | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | Free Base | 111-113 | C₁₅H₁₄N₂ | 222.29 | lookchem.com |

| This compound hydrochloride | Salt | 198-214 | C₁₅H₁₅ClN₂ | 258.75 | google.comdtic.millookchem.com |

Electrophilic and Nucleophilic Characterizations

The unique electronic structure of this compound allows it to exhibit dual reactivity, behaving as both an electrophile and a nucleophile depending on the reaction conditions and the nature of the reacting partner.

Reactivity at the Iminium and Enamine Centers

The neutral form of this compound possesses characteristics of both an imine and an enamine. The enamine portion (C-NH-Ph) provides nucleophilic character at the α-carbon, while the imine (C=N-Ph) is electrophilic at the carbon atom.

Upon protonation, typically with a strong acid to form its hydrochloride salt, the molecule is converted into a highly stabilized cation known as a vinamidinium salt. acs.orgnih.gov In this form, the positive charge is delocalized across the N-C-C-C-N π-system. This delocalization significantly enhances the electrophilicity of the carbon backbone, particularly at the C1 and C3 positions. These protonated species, such as N,N'-diphenyl-1,3-propanediiminium salts, are potent 1,3-dielectrophiles. nih.govtandfonline.com They readily react with a variety of nucleophiles, including organometallic reagents and reducing agents. tandfonline.com For example, reduction with sodium borohydride (B1222165) typically yields allylic amines, demonstrating the electrophilic nature of the carbon backbone. nih.govrichmond.edu

Conjugate Addition and Substitution Reactions

Analogous to α,β-unsaturated carbonyl compounds, the conjugated system of this compound is susceptible to nucleophilic conjugate addition. Nucleophiles can attack the electrophilic β-carbon of the conjugated system. This type of reaction, a vinylogous counterpart to direct nucleophilic addition, is a key step in many of its transformations.

Amine exchange reactions are a prominent example of a substitution pathway. In the presence of other primary or secondary amines, the aniline moieties can be displaced. nih.gov This process is often driven to completion by heating, which evolves the displaced amine (aniline) and allows for the synthesis of differentially substituted vinamidinium salts. nih.govrichmond.edu

Role as a Building Block in Complex Organic Transformations

The dual electrophilic-nucleophilic nature and the three-carbon framework make this compound a versatile C3 synthon for constructing more complex molecular architectures, especially heterocyclic rings. lookchem.comrsc.org

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The conjugated π-system of this compound allows it to participate as a 4π component in cycloaddition reactions, most notably in [4+2] cycloadditions (Diels-Alder type reactions). When reacting with a suitable dienophile (a 2π component), it can form a six-membered ring. While specific examples involving this compound itself are specialized, the reactivity of related 1,3-diaza-1,3-butadiene systems is well-established for forming various heterocyclic structures. The efficiency and regioselectivity of these reactions are influenced by the electronic nature of both the diene and the dienophile.

Annulation Reactions for Heterocyclic System Formation

One of the most significant applications of this compound and its derivatives is in annulation reactions to form nitrogen-containing heterocycles. chim.it By reacting with molecules containing two nucleophilic centers or a nucleophilic and an electrophilic center, it can facilitate the construction of various ring systems.

A classic application is in the synthesis of quinolines. The reaction of anilines with a C3 carbonyl synthon is a cornerstone of quinoline (B57606) synthesis (e.g., the Skraup and Doebner-von Miller reactions). This compound can serve as a pre-formed C3 unit in such transformations. The mechanism often involves an acid-catalyzed reaction where the aniline substrate attacks the vinamidinium salt, followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent aromatization to yield the quinoline skeleton. lookchem.comnih.gov

Similarly, it serves as a precursor for other heterocycles like pyrimidines, pyrroles, and pyrazoles. acs.org For instance, reaction with amidines or guanidines can lead to the formation of substituted pyrimidines. These annulation reactions often proceed through a cascade mechanism involving Michael addition followed by intramolecular cyclization and elimination. chim.itnih.gov

| Reactant(s) | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Organometallics / Hydrides | Nucleophilic Addition | Allylic Amines / Unsaturated Aldehydes | tandfonline.com |

| Primary / Secondary Amines | Amine Exchange / Substitution | Substituted Vinamidinium Salts | nih.govrichmond.edu |

| Anilines (acid-catalyzed) | Annulation | Quinolines | lookchem.comnih.gov |

| Amidines / Guanidines | Annulation | Pyrimidines | acs.org |

Protonation and Deprotonation Equilibria in Reaction Mechanisms

The reactivity of this compound is critically controlled by the protonation state of its nitrogen atoms. The equilibrium between the neutral compound and its protonated vinamidinium form is a key mechanistic feature that can be manipulated to direct reaction outcomes.

Neutral Form (Basic/Nucleophilic Conditions): In its unprotonated state, the molecule behaves as a nucleophile. The enamine nitrogen donates electron density into the π-system, making the α-carbon electron-rich and reactive towards electrophiles. This form is also the active species for cycloaddition reactions where it acts as the electron-rich 4π component.

Protonated Form (Acidic Conditions): In the presence of acid, the molecule is protonated to form the vinamidinium cation. acs.org This conversion effectively "switches off" the nucleophilicity of the enamine and "switches on" a potent electrophilic character across the conjugated backbone. nih.gov The resulting cation is highly susceptible to attack by a wide range of nucleophiles at the C1 and C3 positions. Acid catalysis is therefore essential for reactions where this compound is intended to act as the electrophile, such as in quinoline synthesis from anilines. nih.gov

This pH-dependent reactivity allows for precise control over its role in a synthetic sequence, making it a versatile tool in the construction of complex organic molecules.

Tautomerism and Dynamic Equilibria in 3 Anilinoacrolein Anil Systems

Investigation of Proton Transfer Tautomerism

Proton transfer is central to the tautomerism in 3-Anilinoacrolein anil. The molecule contains a proton donor group (the aniline (B41778) NH) and two proton acceptor sites (the imine nitrogen atoms), allowing for an intramolecular hydrogen transfer. This process results in a dynamic equilibrium between a symmetric, chelated keto-enamine form and potentially less stable tautomers.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating tautomeric equilibria. encyclopedia.pub For this compound, the predominant tautomer in solution is a highly conjugated, symmetric chelate structure stabilized by a strong intramolecular hydrogen bond. This six-membered ring structure accounts for the compound's characteristic color and distinct spectroscopic features. ucla.eduacs.org

In the protonated form, malondialdehyde dianil hydrochloride, ¹H NMR spectroscopy in DMSO-d₆ provides clear evidence for this chelated structure. ucla.edu A key feature is the extremely downfield chemical shift of the NH protons, which appear as a doublet at δ 12.72 ppm. ucla.edu This significant deshielding is indicative of protons involved in a strong hydrogen bond, where the proton is shared between the two nitrogen atoms. The coupling to the adjacent vinyl protons further confirms this assignment. The vinyl protons of the backbone also show characteristic shifts that inform on the electronic structure of the conjugated system. ucla.edu

The existence of the keto-enamine tautomer is further supported by comparing its spectral data with related Schiff bases derived from β-diketones. In many such compounds, ¹H NMR spectra show a broad singlet for the chelated N-H proton between δ 12.80 and 13.0 ppm and a singlet for the C=C-H proton around δ 6.0 ppm, confirming the keto-enamine structure as the primary form in solution. uobasrah.edu.iq

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | N-H | 12.72 | d, J = 13.2 |

| CH=N | 8.92 | t, J = 12.4 | |

| Ar-H | 7.40 | m | |

| C-CH-C | 5.50 | t, J = 11.5 | |

| ¹³C | C=N | 158.89 | |

| Ar-C (ipso) | 139.18 | ||

| Ar-C | 130.33 | ||

| Ar-C | 126.31 | ||

| C-CH-C | 99.09 |

While specific computational studies on this compound are not widely available in the literature, theoretical calculations on its parent compound, malondialdehyde (MDA), and related systems provide a robust framework for understanding its tautomeric equilibria. rsc.org Density Functional Theory (DFT) and semi-empirical methods like AM1 are commonly used to model the potential energy surface of proton transfer. rsc.orgnih.gov

These studies calculate the relative energies of different tautomers and the energy barriers of the transition states that separate them. For malondialdehyde, computational studies predict that the hydrogen-bonded enol tautomer is significantly more stable than the non-hydrogen-bonded diketo tautomer. rsc.org The strength of the intramolecular hydrogen bond is also evaluated, which is a key factor in the stabilization of the chelated enol form. rsc.org The barrier to proton transfer in the symmetrical enol form is typically found to be very low, indicating a rapid transfer of the proton between the two oxygen atoms. rsc.org

By analogy, for this compound, computational models would be expected to show that the symmetric, hydrogen-bonded keto-enamine tautomer is the most stable form. The calculations would also quantify the energy barrier for the proton to shuttle between the two nitrogen atoms, providing insight into the dynamics of this process.

| Parameter | Value (kJ mol⁻¹) |

|---|---|

| Relative Stability (Enol vs. Diketo) | -24.4 |

| Intramolecular H-bond Strength | 37.36 |

Experimental Elucidation of Tautomeric Forms via Spectroscopic Methods

Solvent Effects on Tautomeric Ratios and Interconversion Kinetics

The position of the tautomeric equilibrium is often highly sensitive to the solvent environment. unlp.edu.ar The polarity, proticity, and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over another. asianpubs.orguzh.ch

For o-hydroxy Schiff bases, which are structurally analogous to this compound, spectroscopic studies have shown that the equilibrium shifts in favor of the more polar keto-amine form in polar, protic solvents like ethanol. uobasrah.edu.iqasianpubs.org Conversely, the less polar enol-imine form is favored in weakly polar or non-polar solvents like chloroform (B151607) or benzene (B151609). uobasrah.edu.iqasianpubs.org This phenomenon, known as solvatochromism, is observed in the UV-Visible absorption spectra, where distinct bands corresponding to each tautomer change in intensity depending on the solvent. nih.gov Aprotic solvents tend to favor the intramolecularly hydrogen-bonded enol-imine tautomer, whereas protic solvents can compete for hydrogen bonding, disrupting the intramolecular bond and favoring the more polar keto-enamine form which can engage in intermolecular hydrogen bonds with the solvent. unlp.edu.ar

It is therefore expected that for this compound, the symmetric keto-enamine tautomer would be dominant in aprotic solvents like chloroform and DMSO due to the strong intramolecular hydrogen bond. In protic solvents like methanol (B129727) or water, this equilibrium could shift, potentially favoring forms that interact more strongly with the solvent molecules.

Conformational Analysis and Rotational Isomerism

In addition to tautomerism, this compound and its protonated salts can exist as a mixture of conformational isomers (rotamers) due to restricted rotation around single bonds, particularly the C-N bonds. Studies on N,N'-dialkyl-1,3-propanedialdiminium salts, which are close analogues, have identified several such isomers in solution. illinois.edu

For the protonated species, the N₂C₃ backbone generally adopts a trans-s-trans (or open-chain) configuration. Due to rotation around the C-N bonds, three distinct isomers can exist: (E,E), (E,Z), and (Z,Z), referring to the orientation of the substituents on the C=N double bonds. illinois.edu The equilibrium between these isomers is influenced by the steric bulk of the N-substituents. For the sterically demanding N-tert-butyl analogue, the equilibrium is shifted significantly towards the (E,E) and (E,Z) isomers. illinois.edu

Advanced Spectroscopic Techniques for Structural Elucidation of 3 Anilinoacrolein Anil

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 3-anilinoacrolein anil. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework can be obtained.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Assignment

The ¹H and ¹³C NMR spectra of this compound provide crucial information for assigning the positions of hydrogen and carbon atoms within the molecule. mdpi.com The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In a typical ¹H NMR spectrum of this compound, the protons of the aniline (B41778) rings appear in the aromatic region. The protons on the three-carbon chain exhibit distinct signals that are key to confirming the structure.

Similarly, the ¹³C NMR spectrum shows signals for each unique carbon atom. bhu.ac.in The carbons of the phenyl groups resonate in the downfield aromatic region, while the carbons of the acrolein backbone appear at chemical shifts characteristic of their bonding environment (C=C and C=N). bhu.ac.in The specific chemical shifts help to confirm the connectivity and substitution pattern of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aniline-H | ~7.0-7.8 | - |

| Acrolein-H (α) | ~5.5-6.5 | ~90-110 |

| Acrolein-H (β) | ~7.5-8.5 | ~150-160 |

| Acrolein-H (γ) | ~8.0-9.0 | - |

| Aniline-C | - | ~115-145 |

| Acrolein-C (α) | - | ~90-110 |

| Acrolein-C (β) | - | ~150-160 |

| Acrolein-C (γ) | - | ~155-165 |

Note: The exact chemical shifts can vary depending on the solvent and specific derivative of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity between atoms in this compound. ucl.ac.ukyoutube.comias.ac.indokumen.pub

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY spectra would show correlations between the adjacent protons on the acrolein chain, as well as couplings between protons within the aniline rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This allows for the direct assignment of a proton's signal to its attached carbon, greatly simplifying the interpretation of both ¹H and ¹³C spectra. emerypharma.comcolumbia.edu

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H ↔ ¹H | Connectivity of protons within the acrolein chain and aniline rings. |

| HSQC | ¹H ↔ ¹³C (¹J_CH) | Direct one-bond correlations, assigning protons to their attached carbons. sdsu.edu |

| HMBC | ¹H ↔ ¹³C (²J_CH, ³J_CH) | Long-range correlations, establishing connectivity across multiple bonds and identifying quaternary carbons. researchgate.net |

Dynamic NMR Studies for Tautomeric Exchange Processes

This compound can exist in different tautomeric forms due to the possible migration of a proton. The molecule possesses a symmetrical chelated structure involving hydrogen bonding, which forms a stable six-membered ring. acs.org This hydrogen bonding contributes to a very low-field signal for the NH proton in the NMR spectrum. acs.org Dynamic NMR (DNMR) studies can be employed to investigate the kinetics of this tautomeric exchange. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers and rates of the exchange process between the tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of ultraviolet and visible light. msu.edu The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the extended conjugated system of alternating single and double bonds results in strong absorption in the UV-Vis region. The primary electronic transition observed is a π → π* transition, where an electron is excited from a π bonding orbital to a π* antibonding orbital. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's specific conjugated system. The presence of the aniline groups and the nitrogen atoms can also lead to n → π* transitions, although these are typically weaker than π → π* transitions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. youtube.com Each type of bond (e.g., C=C, C=N, C-N, N-H, aromatic C-H) absorbs infrared radiation at a characteristic frequency.

Key vibrational bands in the IR spectrum of this compound would include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹, indicative of the secondary amine.

Aromatic C-H stretching: Signals typically appearing just above 3000 cm⁻¹.

C=C and C=N stretching: Strong absorptions in the 1650-1500 cm⁻¹ region, characteristic of the conjugated system. acs.org

C-N stretching: Bands in the 1350-1000 cm⁻¹ range.

Aromatic C-H bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the benzene (B151609) rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of this compound. nist.gov In the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound, which for C₁₅H₁₄N₂ is 222.29 g/mol . nist.gov

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern can provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule. The fragmentation of related dianil compounds has been studied, providing a basis for interpreting the mass spectrum of this compound. researchgate.net

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Information Obtained | Key Features |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals for aromatic, vinylic, and NH protons. |

| ¹³C NMR | Carbon skeleton | Resonances for aromatic and acrolein carbons. |

| 2D NMR | Detailed atomic connectivity | COSY, HSQC, and HMBC correlations establish the molecular framework. |

| UV-Vis | Electronic transitions | Strong π → π* absorption due to the extended conjugated system. |

| IR | Functional groups | Characteristic stretching and bending vibrations for N-H, C=C, C=N, and aromatic C-H bonds. |

| MS | Molecular weight and formula | Molecular ion peak at m/z 222 and a specific fragmentation pattern. nist.gov |

X-ray Diffraction (XRD) for Solid-State Structural Determination, particularly related to ferroelectric phenomena

X-ray diffraction (XRD) has been a pivotal technique in determining the solid-state structure of this compound (ALAA) and understanding its ferroelectric properties. Ferroelectricity is a characteristic of certain materials that have a spontaneous electric polarization that can be reversed by the application of an external electric field.

Initial structural information for ALAA was available in the Cambridge Structural Database (CSD), under the refcode ANPHPR, though it lacked the atomic coordinates for the hydrogen atom. nih.gov A re-examination of the crystal structure at room temperature (295 K) was conducted to obtain a more complete picture. nih.gov This investigation was crucial as ALAA was identified as a promising candidate for proton tautomerism (PTM) based ferroelectricity. nih.gov

The room temperature crystal structure of ALAA was determined using a four-circle diffractometer with a hybrid pixel detector. nih.gov The analysis of the intensity data was performed with the CrystalStructure crystallographic software packages. nih.gov The final structural refinements included anisotropic atomic displacement parameters for non-hydrogen atoms. nih.gov

The study of ALAA is part of a broader investigation into single-component organic ferroelectrics that exhibit proton transfer. aps.org In these materials, the transfer of a proton within a hydrogen bond leads to a reversal of the molecule's dipole moment, and consequently, the macroscopic polarization of the crystal. aps.org For ALAA, this involves an N-H···N hydrogen bond. nih.gov

The crystal structure of ALAA, like other similar ferroelectrics, is highly anisotropic and based on a low-molecular symmetry, which confines the reversible polarization to a uniaxial orientation. jps.jp The ferroelectric and hypothetical paraelectric phases of such materials typically have triclinic, monoclinic, or orthorhombic symmetries. jps.jp Specifically, ALAA possesses an orthorhombic lattice, and its polarization vector is parallel to the b-axis. aps.org

First-principles calculations, based on the experimentally determined crystal structure, have been employed to compute the spontaneous polarization. nih.gov These calculations, which utilize the Berry phase formalism, have shown excellent agreement with experimental values for ALAA and other PTM ferroelectrics. nih.gov Van der Waals density-functional theory (vdW-DFT) calculations have also been successful in predicting the crystal structure parameters and spontaneous polarization values for a series of hydrogen-bonded single-component organic ferroelectrics, including ALAA. aps.orgaps.org These theoretical approaches are particularly important as determining hydrogen positions accurately through X-ray diffraction can be challenging. aps.orgaps.org

The combination of experimental XRD data and theoretical calculations has provided a detailed understanding of the structure-property relationship in this compound, confirming its status as a significant organic ferroelectric material.

Research Findings from X-ray Diffraction Studies

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | aps.org |

| Space Group | Pna2₁ | rsc.org |

| Temperature | 295 K | nih.gov |

| Polarization Axis | b-axis | aps.org |

Spontaneous Polarization Data for PTM Ferroelectrics

| Compound | Abbreviation | Experimental Polarization (μC cm⁻²) | Calculated Polarization (μC cm⁻²) | Reference |

| This compound | ALAA | ~30 | 29.4 | nih.gov |

| Croconic acid | CRCA | 21 - 32 | - | nih.govjps.jp |

| 2-Phenylmalondialdehyde | PhMDA | - | - | nih.gov |

| 3-Hydroxyphenalenone | HPLN | - | - | nih.gov |

| Cyclobutene-1,2-dicarboxylic acid | CBDC | ~13 | - | nih.govjps.jp |

| 2-Methylbenzimidazole | MBI | - | - | nih.gov |

| 5,6-Dichloro-2-methylbenzimidazole | DC-MBI | - | - | nih.gov |

Theoretical and Computational Chemistry Studies of 3 Anilinoacrolein Anil

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecular systems. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules like 3-Anilinoacrolein anil. wikipedia.orgspringerprofessional.de

Geometrical Optimization and Vibrational Frequency Analysis

A fundamental step in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization. For this compound, DFT calculations are employed to find the minimum energy structure. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. The accuracy of this optimized geometry is crucial as it forms the basis for all subsequent property calculations. uni-rostock.de

Following optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes. First, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure, as an imaginary frequency signifies a saddle point or a transition state. stackexchange.com Second, the analysis provides theoretical vibrational spectra (like IR and Raman), which can be compared with experimental data to validate the computational model. The calculated frequencies correspond to the different modes of vibration within the molecule, offering insights into its dynamic behavior.

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic parameters for this compound. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra, providing information about the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved. researchgate.net These theoretical spectra can be compared with experimental UV-Vis spectra to understand the electronic properties of the molecule.

Furthermore, other parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These theoretical predictions can aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the various nuclei within the this compound molecule.

Analysis of Molecular Orbitals and Electron Density Distribution

Understanding the distribution of electrons within a molecule is key to comprehending its reactivity and properties. DFT provides a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. A smaller gap generally suggests that the molecule is more easily excitable and more reactive.

The analysis of electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting how this compound will interact with other molecules. For instance, regions of high electron density are likely to be sites for electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) map is a common way to visualize this electron distribution.

Ab Initio and Semi-Empirical Quantum Mechanical Approaches

Beyond DFT, other quantum mechanical methods can be applied to study this compound. Ab initio methods, which are based on first principles without empirical parameters, can offer very high accuracy, though often at a significant computational cost. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can be used to benchmark the results from DFT calculations and to investigate specific properties where high accuracy is paramount.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are computationally much faster, allowing for the study of larger systems or longer timescale phenomena. These methods can be useful for preliminary investigations or for screening large numbers of related molecules.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanical methods provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. nih.gov MD simulations model the atoms as classical particles moving according to a force field, which describes the potential energy of the system as a function of the atomic positions. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. The molecule may have several low-energy conformations that are accessible at room temperature, and MD can sample these different structures, providing a dynamic picture of the molecule's flexibility. mdpi.comfortunejournals.com

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, or this compound in a solvent, it is possible to investigate how these molecules interact with each other and with their environment. This is crucial for understanding properties like solubility, aggregation, and the behavior of the molecule in the solid state. These simulations can reveal the preferred modes of packing in a crystal and the nature of the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern these arrangements. aps.orgarxiv.org

Investigation of Electro-Optical Properties, including Spontaneous Polarization in the context of organic ferroelectrics

The unique conjugated π-system of this compound suggests it may possess interesting electro-optical properties. Computational methods can be used to investigate these properties, such as the molecule's polarizability and hyperpolarizability, which describe its response to an external electric field.

A particularly interesting area of research is the potential for this compound to exhibit ferroelectric behavior. aps.org Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field. nih.gov In organic ferroelectrics, this often arises from the collective alignment of molecular dipoles within a crystal lattice. jps.jpnih.gov

Applications and Derivatization Strategies of 3 Anilinoacrolein Anil in Research

Utilization as a Precursor in Functional Dye Synthesis

3-Anilinoacrolein anil serves as a crucial building block in the synthesis of a variety of functional dyes, particularly cyanine (B1664457) dyes. These dyes are noted for their unique optical properties and are extensively used in biomedical imaging and materials science.

Synthesis of Cyanine Dyes for Optical Imaging Probes

Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. This compound is a key reagent in the synthesis of trimethine and pentamethine cyanine dyes. d-nb.info The synthesis typically involves the condensation reaction between 2,3,3-trimethyl-3H-indole derivatives and a condensation agent like this compound. This reaction is often carried out in the presence of an alkaline catalyst and under heat, with protection from water and oxygen.

These cyanine dyes are of great interest for various bio-imaging applications due to their favorable optical characteristics, which include high molar extinction coefficients and narrow absorption and fluorescence spectra spanning the visible to near-infrared (NIR) regions. nih.gov Their good biocompatibility further enhances their suitability for use in living cells and organisms. For instance, specific cyanine dyes synthesized from this compound have been developed as pH-sensitive NIR probes and for imaging altered mitochondrial membrane potential in tumors. nih.govacs.org

A notable application is in the in situ synthesis of trimethine cyanines within cancer cells. This approach allows for the selective generation of the dye at the target site, such as the mitochondria, minimizing off-target effects.

Derivatization for Tailored Spectroscopic Characteristics

The versatility of this compound allows for the synthesis of cyanine dyes with tailored spectroscopic properties. By modifying the structure of the indolenine precursors or the polymethine chain, researchers can fine-tune the absorption and emission wavelengths of the resulting dyes. d-nb.info This has led to the development of heterobifunctional dyes with specific functionalities for conjugation to biomolecules. d-nb.inforesearchgate.net

For example, asymmetric cyanine dyes have been created using different benzene-substituted indolenine precursors, one bearing an amino group and the other a carboxyl group. d-nb.inforesearchgate.net These modifications, along with altering the alkylation patterns of the nitrogen atoms, have yielded water-soluble dyes with good molar absorption coefficients and moderate fluorescence quantum yields. d-nb.inforesearchgate.net Such tailored dyes have been successfully conjugated to antibodies like cetuximab for potential applications in cancer therapy. d-nb.inforesearchgate.net

The ability to introduce various functional groups allows for the creation of a diverse library of cyanine dyes with a wide range of spectroscopic and chemical properties, making them powerful tools for modern biomedical research. d-nb.info

Integration into Organic Ferroelectric Materials Development

Beyond its use in dye synthesis, this compound has emerged as a significant molecule in the field of materials science, particularly in the development of organic ferroelectric materials. These materials are of interest due to their potential applications in data storage, sensors, and actuators.

Design Principles for Proton Transfer-Based Ferroelectrics

This compound is a key example of a single-component organic ferroelectric material where ferroelectricity arises from proton transfer. jps.jpaps.orgaps.org In these hydrogen-bonded systems, the collective transfer of protons from one molecule to a neighboring one within the crystal lattice leads to a reversal of the net electric polarization. jps.jparxiv.org

The design of such materials relies on creating a crystal structure that facilitates this concerted proton movement. In the case of this compound (ALAA), the molecules are arranged in a way that allows for intermolecular hydrogen bonding. aps.orgresearchgate.net The ferroelectric properties are a result of the interplay between this proton transfer and the associated switching of the π-bond dipole moment within the molecule. aps.orgaps.org Theoretical calculations, such as those using van der Waals density-functional theory (vdW-DFT), have been instrumental in predicting the crystal structures and spontaneous polarization values of these materials, including ALAA. aps.orgaps.org

Studies on Polarization Switching Mechanisms

A key characteristic of this compound is that the direction of the electronic asymmetry is inclined at an angle to the direction of the proton displacement. arxiv.org This orientation results in a reduced net polarization compared to systems where these two contributions are additive. arxiv.org Understanding these mechanisms is crucial for designing new organic ferroelectric materials with enhanced properties. arxiv.org Studies on polarization switching often involve techniques like piezoresponse force microscopy (PFM) to visualize and manipulate ferroelectric domains at the nanoscale. researchgate.net The dynamics of this switching can be incredibly fast, with theoretical models suggesting reversal times on the order of femtoseconds. aps.org

General Synthetic Reagent in Heterocyclic Chemistry

In addition to its specific roles in dye and ferroelectric material synthesis, this compound and its hydrochloride salt are valuable reagents in general organic synthesis, particularly for the construction of heterocyclic compounds. lookchem.comcymitquimica.com It serves as a three-carbon synthon that can react with various nucleophiles to form a wide range of cyclic structures. dtic.milscispace.com Its utility stems from the presence of reactive electrophilic and nucleophilic sites within the molecule. lookchem.com This dual reactivity makes it a versatile building block for creating complex molecular architectures found in pharmaceuticals and other specialty chemicals. lookchem.comcymitquimica.com

Development of Analytical Derivatization Methodologies for Enhanced Detection

The compound this compound, also known as malonaldehyde dianil, serves as a pivotal building block in the synthesis of polymethine dyes, particularly cyanine dyes. These dyes are instrumental in the development of highly sensitive analytical methods. The derivatization strategy does not typically involve the direct reaction of this compound with an analyte for immediate detection. Instead, it is a key precursor in creating complex, functionalized dye molecules which are then used as labeling agents in various analytical techniques.

The primary application of this compound in this context is its role as a vinylene source in the condensation reaction with heterocyclic quaternary salts, such as those derived from indolenine, to form the characteristic polymethine chain of cyanine dyes. This synthesis is a cornerstone for producing a wide array of fluorescent probes with tunable absorption and emission properties.

Research has demonstrated that by reacting this compound with functionalized indolenine precursors, it is possible to create asymmetric cyanine dyes. d-nb.inforesearchgate.net These dyes can be engineered to contain specific reactive groups, such as N-hydroxysuccinimide (NHS) esters or maleimides. d-nb.info These reactive functionalities allow the cyanine dye to be covalently conjugated to biomolecules, including proteins, antibodies, and nucleic acids. d-nb.infogoogle.com This covalent labeling is a form of derivatization that imparts strong fluorescence to the target analyte, enabling its detection with high sensitivity in techniques like fluorescence microscopy, immunoassays, and nucleic acid sequencing. google.comgoogle.com

For instance, a multi-step synthesis can yield water-soluble, asymmetric cyanine dyes that bear both a maleimide (B117702) and an N-hydroxysuccinimidyl group. d-nb.info This heterobifunctional nature allows for versatile conjugation strategies. The synthesis of these complex derivatizing agents often involves heating a mixture of a carboxylated indolenine precursor and this compound in a solvent like acetic anhydride (B1165640). d-nb.inforesearchgate.net Subsequent reaction steps introduce further functionalities. d-nb.info

A typical reaction for the synthesis of a pentamethine carbocyanine dye intermediate using this compound is detailed in the table below. This reaction exemplifies its use as a precursor for creating fluorescent labels.

| Reactant 1 | Reactant 2 | Reagents/Solvents | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Indolenine Precursor (e.g., Compound 4h) | This compound | Acetic Acid (HOAc), Acetic Anhydride (Ac₂O) | Heated at 80°C for 1 hour | Crude cyanine dye product used for further derivatization | google.com |

This strategic use of this compound to build sophisticated fluorescent labels, rather than as a direct derivatizing agent, underscores its importance in the development of modern analytical methodologies that rely on highly sensitive detection. The resulting cyanine dyes are essential tools in many areas of biological and chemical analysis.

Future Research Directions and Unexplored Avenues for 3 Anilinoacrolein Anil

Catalyst Development for Efficient Syntheses and Transformations

The prevalent methods for the transformation of 3-anilinoacrolein anil, particularly in the synthesis of cyanine (B1664457) dyes, often rely on harsh reaction conditions. These typically involve heating in solvents like acetic anhydride (B1165640) or methanol (B129727), sometimes with the assistance of a base. archive.orgresearchgate.netacs.orgscispace.comi.moscow Such protocols can limit substrate scope, reduce energy efficiency, and are often not biocompatible. A significant future direction lies in the development of advanced catalytic systems to mediate these transformations under milder, more sustainable conditions.

Future research should focus on:

Homogeneous Transition-Metal Catalysis: Investigating the use of palladium, copper, nickel, or other transition metals to catalyze the condensation reactions of this compound. These catalysts could potentially lower the activation energy of the reaction, allowing it to proceed at lower temperatures and with higher selectivity.

Organocatalysis: Designing and applying metal-free organocatalysts, such as chiral amines or Brønsted acids, to promote the synthesis of functional dyes. This approach offers a pathway to enantioselective syntheses, which is crucial for developing chiroptical materials.

Photocatalysis: Exploring light-mediated synthetic routes. The development of photocatalysts that can be activated by visible light could enable transformations to occur at ambient temperature, offering precise temporal and spatial control over the reaction.

Biocatalysis and In-Situ Synthesis: Inspired by the demonstration of reactive oxygen species (ROS)-activated synthesis of cyanines in cellular environments, a forward-looking goal would be to design derivatives of this compound that can be transformed into active molecules by specific biological triggers. This would involve developing catalysts or precursors that respond to the unique chemical conditions within living systems.

Overcoming the reliance on harsh, stoichiometric reagents and high temperatures is critical for broadening the applicability of the this compound framework in sensitive contexts like biological imaging and printed electronics.

Advanced Materials Applications Beyond Dyes and Ferroelectrics

While the use of this compound in dyes and its identity as a prototropic ferroelectric are known, its conjugated π-system and unique proton-transfer characteristics suggest its utility in other advanced materials. arxiv.orgnih.govjps.jp Research should venture beyond these established roles to unlock new functionalities.

Key Unexplored Applications:

| Application Area | Proposed Research Focus | Rationale |

| Nonlinear Optics (NLO) | Synthesize and characterize derivatives of this compound with enhanced second- and third-order NLO properties. | The cooperative proton transfer and π-bond switching mechanism responsible for ferroelectricity is also known to give rise to strong second-order NLO effects, such as second-harmonic generation (SHG) and terahertz (THz) radiation. nih.govjps.jp This intrinsic property could be harnessed for applications in optical communications and data processing. |

| Organic Semiconductors | Design and synthesize oligomers and polymers incorporating the this compound backbone. | The core structure possesses a conjugated π-electron system, a fundamental requirement for charge transport. By extending this conjugation through polymerization, novel semiconducting materials could be developed for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). |

| Chemiresistive Sensing | Fabricate thin-film devices from this compound derivatives to detect specific analytes. | The proton-donating and accepting nitrogens, along with the responsive π-system, could interact with chemical vapors or ions, leading to a measurable change in electrical resistance. This could form the basis for low-cost, flexible chemical sensors. |

Exploring these avenues will require a synergistic effort combining targeted organic synthesis with advanced materials characterization to establish the structure-property relationships that govern these new applications.

Mechanistic Insights into Complex Reaction Pathways

A deeper understanding of the mechanisms governing both the formation and function of this compound is essential for its rational design and optimization in various applications. While the general principles are known, detailed mechanistic studies are lacking.

Ferroelectric Switching Mechanism: The ferroelectricity in this compound (ALAA) crystals arises from proton tautomerism (PTM), where a proton is transferred along an N-H···N hydrogen bond, causing a simultaneous and cooperative rearrangement of the π-conjugated system. nih.govjps.jpaps.org This coupling of proton motion with π-electron redistribution is responsible for the large spontaneous polarization. nih.govaps.orgresearchgate.net Future work should employ advanced techniques like neutron diffraction to precisely locate hydrogen atom positions and utilize ultrafast spectroscopy to probe the dynamics of the coupled proton and electron motion on a femtosecond timescale.

Mechanism of Dye Synthesis: The formation of cyanine dyes from this compound is understood to be an acid-catalyzed condensation reaction. researchgate.net However, the specific intermediates, transition states, and the precise role of the catalyst and solvent system have not been fully elucidated. Detailed kinetic studies combined with computational modeling could map out the reaction energy landscape, providing critical insights for optimizing reaction efficiency.

Complex Transformations: In certain reactions, this compound is known to participate in more complex pathways, such as the formation of methylquinolines through a proposed mechanism involving concerted ring closure, a 1,5-hydrogen shift, and free-radical-mediated aromatization. lookchem.com Investigating these and other non-canonical reaction pathways could uncover novel synthetic methodologies and reveal new reactive possibilities for this versatile building block.

Development of Novel Spectroscopic Probes Based on this compound Framework

The use of this compound as a key intermediate in the synthesis of pentamethine cyanine dyes provides a robust platform for creating advanced spectroscopic probes for biological and chemical sensing. researchgate.netacs.org Current research has demonstrated its utility in creating pH sensors and bifunctional linkers for bioconjugation. researchgate.netacs.org The next generation of probes should aim for higher specificity and more sophisticated sensing modalities.

Future Directions for Spectroscopic Probes:

| Probe Type | Design Strategy | Target Application |

| Ion-Selective Probes | Incorporate specific ion-chelating moieties (e.g., crown ethers for alkali metals, aza-crowns for heavy metals) into the dye structure. | Real-time imaging of ion fluxes (e.g., Ca²⁺, Zn²⁺) in living cells, which are crucial for signaling pathways. |

| Reactive Species Sensors | Introduce functionalities that react specifically with reactive oxygen species (ROS), reactive nitrogen species (RNS), or hydrogen sulfide (B99878) (H₂S). | Studying oxidative stress, inflammation, and other pathophysiological processes at the cellular level. |

| Enzyme-Activated Probes | Design probes with a "capping" group that is cleaved by a specific enzyme, leading to a "turn-on" fluorescence signal. | Highly specific imaging of enzyme activity associated with diseases like cancer or Alzheimer's. |

| Viscosity-Sensitive Rotors | Develop dyes where intramolecular rotation is hindered in viscous environments, leading to enhanced fluorescence (molecular rotors). | Mapping micro-viscosity changes within cellular compartments like the mitochondria or endoplasmic reticulum. |

Success in these areas will depend on mastering the synthetic chemistry required to append these recognition and reporter functionalities to the core cyanine structure derived from this compound, while maintaining or enhancing its favorable photophysical properties like brightness and photostability.

Predictive Modeling for Structure-Property Relationships and Computational Design

Computational chemistry has already proven to be a powerful tool for understanding the properties of this compound. First-principles calculations based on Density Functional Theory (DFT), particularly those that account for van der Waals interactions (vdW-DFT), have successfully predicted the crystal structure and the large spontaneous polarization of its ferroelectric phase with excellent agreement with experimental data. nih.govaps.orgresearchgate.net These models have also been used to simulate electromechanical responses, such as the piezoelectric effect. aps.orgresearchgate.net

The future of research in this area should leverage these successes to transition from explanation to prediction and design.

High-Throughput Screening: Utilize DFT and vdW-DFT methods to create large virtual libraries of this compound derivatives with various functional groups. By computationally screening these libraries for desired properties (e.g., larger polarization, specific band gaps, higher NLO coefficients), the most promising candidates for experimental synthesis can be identified, dramatically accelerating the discovery process.

Quantitative Structure-Property Relationship (QSPR) Modeling: Develop QSPR models that correlate calculated molecular descriptors (e.g., electronic, topological, geometric properties) with experimentally measured macroscopic properties. researchgate.net Such statistical or machine learning-based models can enable rapid prediction of properties for new, unsynthesized compounds without the need for computationally expensive first-principles calculations.

Machine Learning and AI-Driven Design: Employ advanced machine learning algorithms, such as 3-D convolutional neural networks (CNNs), to learn the complex linkages between molecular structure and material function directly from structural data. These AI-driven approaches can uncover non-intuitive design principles and propose novel molecular architectures with optimized performance characteristics for targeted applications, embodying the "design-synthesis-characterization" cycle of modern materials science.

By integrating predictive modeling with experimental validation, the development of new materials based on the this compound framework can be guided by rational design principles, minimizing trial-and-error and paving the way for the creation of truly innovative functional materials.

Q & A

Basic Research Questions

Q. How can 3-anilinoacrolein anil be synthesized with optimal yield, and what characterization methods validate its purity?

- Methodology : The compound is synthesized via a condensation reaction between this compound and intermediates like indolium derivatives under reflux in acetic anhydride with potassium acetate as a catalyst. For example, refluxing 0.24 mmol of this compound with 0.47 mmol of an indolium precursor for 30 minutes yields ~60% product after recrystallization from methanol .

- Characterization : Use NMR (e.g., δ 8.32 ppm for aromatic protons in DMSO-d) and HRMS (e.g., [M+H] at m/z 635.0419) to confirm structure and purity. HPLC or TLC can monitor reaction progress .

Q. What experimental precautions are critical when handling this compound in organic synthesis?

- Methodology : Avoid skin contact due to potential toxicity (common for acrolein derivatives). Use inert atmospheres (e.g., N) during reflux to prevent oxidation. Employ cold ethanol for washing precipitates to minimize byproduct retention .

Advanced Research Questions

Q. How does this compound (ALAA) contribute to proton tautomerism studies in polarizable materials?

- Methodology : ALAA exhibits proton tautomerism, enabling polarization switching in crystalline phases. Measure polarization hysteresis using electric field-dependent spectroscopy and correlate with structural data (e.g., X-ray crystallography). Theoretical angles between applied fields and polarization vectors must be accounted for in experimental polarization calculations .

- Data Analysis : Compare |Pexp| (experimental polarization) with DFT-calculated dipole moments to validate proton displacement models .

Q. What contradictions exist in the reported synthetic yields of this compound-derived dyes, and how can they be resolved?

- Methodology : Discrepancies in yields (e.g., 60% vs. lower literature values) may arise from recrystallization efficiency or starting material purity. Replicate reactions with controlled variables (e.g., solvent grade, reflux duration) and quantify intermediates via in-situ IR spectroscopy .

- Statistical Tools : Apply ANOVA to assess significance of yield variations across batches .

Q. Can this compound be integrated into block copolymers for optoelectronic applications?

- Methodology : Use ALAA as a π-conjugated linker in copolymer synthesis (e.g., with semiconducting polymers). Characterize charge transport via Hall effect measurements and photoluminescence quenching. Compare with non-anilino analogs to isolate electronic contributions of the anilino group .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.